2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol
Description
This compound is a hybrid heterocyclic molecule featuring a pyrimidin-4-ol core linked via a sulfanyl (-S-) bridge to a 1,3-oxazole moiety. Key structural elements include:
- A pyrimidin-4-ol ring substituted at position 6 with a 4-methoxyphenyl group.
- A 1,3-oxazole ring substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a methyl group.
- A thioether (-S-) linker connecting the oxazole’s methyl group to the pyrimidine.
Properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-14-19(25-23(32-14)16-7-10-20(30-3)21(11-16)31-4)13-33-24-26-18(12-22(28)27-24)15-5-8-17(29-2)9-6-15/h5-12H,13H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVNQAICYGGOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the pyrimidine ring. Key steps may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrimidine Ring: This step may involve nucleophilic substitution reactions where the oxazole intermediate reacts with a pyrimidine precursor.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy groups or the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, heterocyclic compounds are often explored for their potential as therapeutic agents. This compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Predictions
- The target compound’s higher logP (~4.1 vs.
- Solubility : The predicted logSw of -4.5 indicates poor aqueous solubility, a common challenge for methoxy-rich aromatic systems.
Biological Activity
The compound 2-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H23N5O4S
- Molecular Weight : 465.53 g/mol
- CAS Number : Not available in the search results but can be derived from the molecular structure.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways.
1. Anti-inflammatory Activity
Research indicates that compounds structurally related to this molecule exhibit anti-inflammatory properties. For example, studies on similar oxazole derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The IC50 values for COX inhibition in related compounds range from 0.52 to 22.25 µM, indicating moderate to potent activity against COX-II enzymes .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity through the inhibition of specific signaling pathways involved in tumor growth. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines and inhibit proliferation through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .
The proposed mechanisms of action for this compound include:
- Inhibition of COX enzymes : By inhibiting COX-I and COX-II, the compound may reduce prostaglandin synthesis, leading to decreased inflammation.
- Targeting Protein Kinases : Similar compounds have shown the ability to inhibit protein kinases involved in cancer progression, suggesting a possible mechanism for this compound as well.
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, revealing insights into their biological profiles:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| PYZ16 | COX-II Inhibitor | 0.52 | |
| PYZ37 | Anticancer | 0.20 | |
| Celecoxib | COX-II Inhibitor | 0.78 |
Case Studies
- In vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
- In vivo Models : Animal models treated with similar oxazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
